Based on the structural similarities with other benzamide derivatives studied in the provided papers, 4-(1-Piperidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide could potentially interact with dopamine receptors, particularly the D3 and D4 subtypes [, ]. These receptors are involved in various neurological processes, making them relevant targets for developing drugs for treating schizophrenia, Parkinson's disease, and other neurological disorders.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: